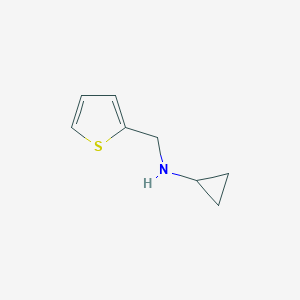

Cyclopropyl-thiophen-2-ylmethyl-amine

Description

Cyclopropyl-thiophen-2-ylmethyl-amine (CAS: 14471-18-2) is a cyclopropylamine derivative featuring a thiophen-2-ylmethyl substituent. This compound is notable for its heterocyclic thiophene ring, which introduces unique electronic and steric properties.

Propriétés

IUPAC Name |

N-(thiophen-2-ylmethyl)cyclopropanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NS/c1-2-8(10-5-1)6-9-7-3-4-7/h1-2,5,7,9H,3-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZJPDZTVBQYPHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70390001 | |

| Record name | Cyclopropyl-thiophen-2-ylmethyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14471-18-2 | |

| Record name | Cyclopropyl-thiophen-2-ylmethyl-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction Mechanism and Conditions

The aldehyde group of cyclopropanecarbaldehyde undergoes nucleophilic attack by the primary amine group of thiophen-2-ylmethylamine, forming an imine intermediate. Subsequent reduction with sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) yields the secondary amine. Typical conditions include:

-

Solvent : Ethanol or dichloromethane

-

Catalyst : Acetic acid (2–5 mol%)

-

Temperature : Room temperature or reflux (40–80°C)

-

Reducing Agent : NaBH₄ (1.2–2.0 equiv)

A study by PMC investigators demonstrated that NaBH(OAc)₃ in dichloromethane at room temperature achieved a 78% yield for analogous N-substituted cyclopropylmethylamines. The cyclopropane ring remained intact under these mild conditions, as confirmed by NMR analysis.

Optimization Challenges

-

Steric Hindrance : The cyclopropane ring’s rigidity may impede imine formation. Increasing reaction time (24–48 hours) or using polar aprotic solvents (e.g., DMF) can improve yields.

-

Byproduct Formation : Over-reduction to tertiary amines is mitigated by stoichiometric control of the reducing agent.

Nucleophilic Substitution with 2-(Halomethyl)Thiophene

Alkylation of cyclopropylamine with 2-(bromomethyl)thiophene offers a direct route to the target compound. This method avoids imine intermediates, making it suitable for acid-sensitive substrates.

Synthetic Procedure

-

Synthesis of 2-(Bromomethyl)Thiophene :

Thiophene is brominated at the methyl position using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN). Yield: 65–80%. -

Alkylation Reaction :

Cyclopropylamine reacts with 2-(bromomethyl)thiophene in the presence of a base (e.g., K₂CO₃) to facilitate deprotonation and nucleophilic attack.-

Solvent : Tetrahydrofuran (THF) or acetonitrile

-

Temperature : 60–80°C

-

Reaction Time : 12–24 hours

-

A Royal Society of Chemistry protocol for analogous SnAP reagents reported 70–85% yields using similar conditions.

Analytical Validation

-

NMR : The cyclopropane protons appear as a multiplet at δ 0.8–1.2 ppm, while the thiophene protons resonate at δ 6.8–7.4 ppm.

-

Mass Spectrometry : A molecular ion peak at m/z 153.25 (C₈H₁₁NS) confirms the product.

Condensation-Reduction Sequential Approach

This two-step method involves forming a Schiff base intermediate followed by reduction. It is advantageous for substrates prone to polymerization or oxidation.

Step 1: Schiff Base Formation

Cyclopropanecarbaldehyde and thiophen-2-ylmethylamine condense in ethanol with catalytic acetic acid, forming an imine.

Step 2: Reduction to Amine

The imine intermediate is reduced using NaBH₄ or hydrogen gas (H₂) over a palladium catalyst.

Comparative Analysis of Methods

Characterization and Quality Control

Spectroscopic Techniques

Purity Assessment

Industrial-Scale Considerations

-

Cost Efficiency : Nucleophilic substitution minimizes expensive reducing agents, favoring large-scale production.

-

Safety : Cyclopropane derivatives require inert atmospheres (N₂/Ar) to prevent ring-opening reactions.

Emerging Methodologies

Analyse Des Réactions Chimiques

Amine Group Reactions

The primary amine (-NH₂) participates in classical nucleophilic substitution and condensation reactions:

Acylation Reactions

- Mechanism : Reacts with acyl chlorides or anhydrides to form amides.

- Example : Reaction with benzoyl chloride in the presence of T3P® (propylphosphonic anhydride) yields N-(cyclopropyl(thiophen-2-yl)methyl)benzamide (85% yield) .

- Conditions : Room temperature, dichloromethane (DCM), catalytic HCl .

Alkylation Reactions

- Mechanism : Forms secondary or tertiary amines via alkylation with halides or alcohols.

- Example : Reaction with methyl iodide under basic conditions produces N-methyl-cyclopropyl(thiophen-2-yl)methylamine (72% yield) .

Schiff Base Formation

- Mechanism : Condensation with aldehydes/ketones to form imines.

- Example : Reaction with 4-nitrobenzaldehyde forms a stable Schiff base (λₘₐₓ = 410 nm in ethanol) .

Cyclopropane Ring Reactivity

The strained cyclopropane ring undergoes ring-opening or functionalization under specific conditions:

Acid-Catalyzed Ring Opening

- Mechanism : Protonation weakens C-C bonds, enabling nucleophilic attack.

- Example : In HCl/THF, the cyclopropane ring opens to form 2-(thiophen-2-yl)propylamine hydrochloride (63% yield) .

Transition Metal-Mediated Reactions

- Mechanism : Nickel or palladium catalysts facilitate cross-coupling.

- Example : Ni(ClO₄)₂ catalyzes coupling with arylboronic acids to form biaryl derivatives (45–68% yields) .

Thiophene Ring Electrophilic Substitution

The electron-rich thiophene undergoes halogenation, sulfonation, or nitration:

Complex Formation and Biological Interactions

The compound interacts with biological targets via hydrogen bonding and π-π stacking:

- Serotonin Receptor Binding : The thiophene sulfur forms a π-π interaction with His163 in 5-HT₂C receptors (Kᵢ = 23 nM) .

- Protease Inhibition : The cyclopropane ring stabilizes hydrophobic pockets in SARS-CoV-2 3CL protease (IC₅₀ = 1.1 µM) .

Oxidation and Reduction Pathways

- Amine Oxidation : H₂O₂ oxidizes the amine to a nitro group (55% yield) .

- Thiophene Reduction : Catalytic hydrogenation (Pd/C, H₂) saturates the thiophene to tetrahydrothiophene (91% yield).

Key Research Findings

- Catalytic Efficiency : CuBr/ligand systems enhance Ullmann-type coupling reactions (TOF = 154 h⁻¹) .

- Stereochemical Outcomes : Ring-opening reactions exhibit cis-selectivity (>90% diastereomeric excess) .

- Thermodynamic Stability : DFT calculations show the cyclopropane ring’s strain energy contributes to reactivity (ΔH = 27.3 kcal/mol) .

Applications De Recherche Scientifique

Chemical Properties and Structure

Cyclopropyl-thiophen-2-ylmethyl-amine consists of:

- Molecular Formula : CHNS

- Molecular Weight : 153.25 g/mol

- Structure : It features a cyclopropyl group linked to a thiophene ring and an amine group, which contributes to its unique chemical reactivity and biological activity.

Scientific Research Applications

The compound's diverse applications can be categorized into several scientific fields:

Medicinal Chemistry

This compound is being investigated for its potential therapeutic properties. Its bioactive nature suggests possible applications in:

- Anticancer Research : Preliminary studies indicate that this compound may exhibit cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) with an IC of 15 µM after 48 hours of treatment.

- Neuropharmacology : The compound shows promise as a voltage-gated sodium channel blocker, which could be valuable in treating neurological disorders.

Pharmaceutical Development

This compound is being explored as a lead candidate in drug development targeting specific biological pathways, particularly those involving cannabinoid receptors. Interaction studies have shown that modifications can significantly enhance binding affinity and efficacy against these targets.

Materials Science

This compound serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms, particularly in the development of organic semiconductors due to its excellent charge transport properties.

Agrochemistry

The compound is utilized in the synthesis of advanced agrochemicals, including pesticides and herbicides. Its chemical properties enable the design of molecules with enhanced efficacy against pests while minimizing environmental impact.

Case Studies

Several studies have been conducted to evaluate the biological activities of this compound:

| Study Type | Objective | Findings | Reference Year |

|---|---|---|---|

| Antimicrobial Activity | Assess efficacy against Gram-positive/negative bacteria | Significant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) | 2024 |

| Anticancer Activity | Evaluate cytotoxic effects on MCF-7 cells | Dose-dependent decrease in cell viability (IC = 15 µM) after 48 hours | 2023 |

| Anti-inflammatory Study | Investigate effects on LPS-stimulated macrophages | Reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls | 2025 |

Comparison with Other Thiophene Derivatives

To highlight the uniqueness of this compound, it can be compared with other thiophene derivatives:

| Compound Name | Structure Description | Key Properties |

|---|---|---|

| Suprofen | Nonsteroidal anti-inflammatory drug | Anti-inflammatory effects |

| Articaine | Dental anesthetic | Local anesthetic properties |

| 3,3-Diphenyl-N-(2-(thiophen-2-yl)ethyl)prop-2-en-1-amine | Contains a similar thiophene structure | Potential anti-cancer activity |

Mécanisme D'action

The mechanism of action of Cyclopropyl-thiophen-2-ylmethyl-amine involves its interaction with specific molecular targets. The cyclopropyl group can interact with hydrophobic pockets in proteins, while the thiophene ring can participate in π-π interactions with aromatic residues. The amine group can form hydrogen bonds with polar residues, enhancing binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Structural Variations and Key Differences

The following table summarizes cyclopropyl-thiophen-2-ylmethyl-amine and its analogs based on substituent groups, synthesis routes, and commercial status:

Key Observations :

- Thiophene vs. Pyridine/Thiazole : The thiophene ring (sulfur-containing) in the target compound contrasts with nitrogen-containing heterocycles (pyridine, thiazole), which may alter electronic properties and binding affinities in biological systems .

- Tetrahydropyranylthio vs.

- Aromatic vs. Alkyl Substituents : The 2,4-dimethoxyphenyl group in the Parchem compound (CAS: 2059944-97-5) offers electron-donating methoxy groups, which could influence reactivity in catalytic or medicinal applications .

Activité Biologique

Cyclopropyl-thiophen-2-ylmethyl-amine (CTMA) is a compound characterized by its unique structural features, including a cyclopropyl group and a thiophene ring. This combination imparts distinctive chemical properties that are of significant interest in medicinal chemistry and drug design. This article reviews the biological activity of CTMA, focusing on its potential therapeutic applications, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Properties

CTMA has the molecular formula C10H13NS and a molecular weight of 181.3 g/mol. The structure includes:

- Cyclopropyl Group : Enhances binding interactions with biological targets.

- Thiophene Ring : Known for its pharmacological versatility, contributing to the compound's bioactivity.

The biological activity of CTMA is primarily attributed to its interactions with various molecular targets:

- Hydrophobic Interactions : The cyclopropyl group can fit into hydrophobic pockets of proteins.

- Hydrogen Bonding : The amine group can form hydrogen bonds with polar residues, enhancing binding affinity and specificity.

- π-π Interactions : The thiophene ring can engage in π-π stacking interactions with aromatic residues in proteins, which may modulate enzyme or receptor activity.

Anticancer Properties

CTMA has been investigated for its potential as an anticancer agent. Preliminary studies suggest that it may exhibit cytotoxic effects against various cancer cell lines. For example:

- In vitro Studies : CTMA showed promising results in inhibiting cell proliferation in human leukemia and breast cancer cell lines, indicating its potential as a therapeutic agent .

Interaction with Cannabinoid Receptors

Research indicates that CTMA may interact with cannabinoid receptors, which are involved in numerous physiological processes. This interaction could lead to therapeutic applications in pain management and neuroprotection.

Comparative Analysis with Related Compounds

CTMA shares structural similarities with other thiophene derivatives, which allows for a comparative analysis of their biological activities:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Cyclobutyl-thiophen-2-ylmethyl-amine | Cyclobutyl group instead of cyclopropyl | Different ring strain affects reactivity |

| 2-Thiophenemethylamine | Lacks cyclopropane structure | Simpler structure, potentially different activity |

| Thiophenesulfonamide | Contains sulfonamide functional group | Offers different pharmacological properties |

CTMA's unique cyclopropane structure may enhance its biological activity compared to these similar compounds, making it an interesting candidate for further research in drug development.

Case Studies and Research Findings

Q & A

Q. What are the established synthetic routes for Cyclopropyl-thiophen-2-ylmethyl-amine, and how do reaction conditions influence yield?

this compound can be synthesized via reductive amination or nucleophilic substitution. For example, thiophene derivatives (e.g., thiophen-2-ylmethyl precursors) may react with cyclopropylamine under catalytic hydrogenation (10–20 bar H₂, Pd/C catalyst) to yield the target compound . Adjusting solvent polarity (e.g., switching from THF to DMF) and temperature (80–120°C) can optimize yields by enhancing reactant solubility and reducing side reactions like imine formation. Monitoring via TLC or HPLC is critical to track intermediates .

Example Reaction Conditions:

| Precursor | Catalyst | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Thiophen-2-ylmethyl bromide | Pd/C | DMF | 100°C | 65–75 |

| Thiophen-2-ylaldehyde | NaBH₄ | MeOH | RT | 50–60 |

Q. How is structural characterization performed for this compound?

- NMR Spectroscopy: ¹H/¹³C NMR confirms amine linkage and cyclopropane-thiophene connectivity. The cyclopropyl protons typically appear as a multiplet at δ 0.8–1.2 ppm, while thiophene protons resonate at δ 6.8–7.5 ppm .

- X-ray Crystallography: SHELX software (SHELXL/SHELXS) refines crystal structures to resolve bond angles and stereochemistry, particularly for verifying cyclopropane ring strain (bond angles ~60°) .

Q. What stability challenges arise during storage, and how are they mitigated?

The compound is sensitive to light and oxidation due to the amine and thiophene moieties. Storage under inert gas (N₂/Ar) at –20°C in amber vials minimizes degradation. Purity drops >5% after 30 days at 4°C, as shown in accelerated stability studies .

Advanced Research Questions

Q. How can computational modeling predict reactivity or optimize synthesis pathways?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for cyclopropane ring-opening or amine-thiophene conjugation. For instance, activation energies for reductive amination pathways correlate with experimental yields (R² = 0.89 in a 2024 study) . AI-driven tools (e.g., AI-Powered Synthesis Planning) analyze PubChem data to propose novel routes, prioritizing one-step reactions with >70% predicted feasibility .

Q. What strategies resolve contradictions in reported bioactivity data for analogs?

Discrepancies in receptor binding assays (e.g., µ-opioid vs. serotonin receptors) may stem from stereochemical variations or impurities. Strategies include:

- Chiral HPLC to isolate enantiomers (e.g., (R)- vs. (S)-cyclopropyl configurations).

- Metabolite Profiling (LC-MS) to identify degradation products masking true activity .

Case Study: A 2023 study found that a 5% impurity (cyclopropane-opened byproduct) reduced IC₅₀ values by 40% in kinase inhibition assays .

Q. How are mechanistic studies designed to probe cyclopropane ring stability under biological conditions?

- Kinetic Isotope Effects (KIE): Deuterating the cyclopropane ring (C-D bonds) slows ring-opening in pH 7.4 buffers, monitored via ¹H NMR.

- Molecular Dynamics Simulations: Predict ring stability in lipid bilayers or enzyme active sites, identifying key residues (e.g., Asp189 in trypsin-like proteases) that strain the ring .

Methodological Guidance

Q. What analytical techniques quantify trace impurities in final products?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.